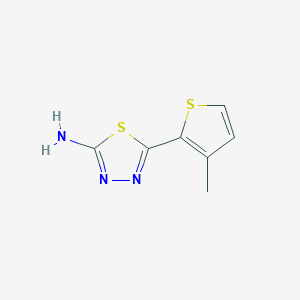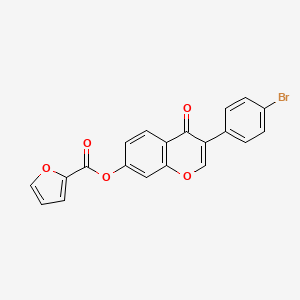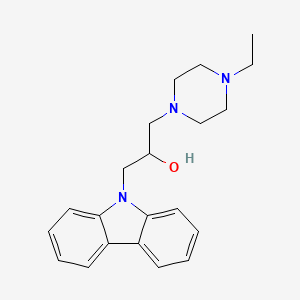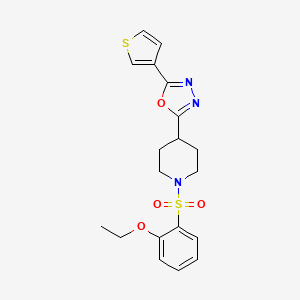
5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of organic compounds known as thiophenes . It has a molecular weight of 180.23 .
Synthesis Analysis
The synthesis of similar compounds involves the use of α-Halocarbonyl Compounds. For instance, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can be synthesized by treating Schiff’s bases with ethyl chloroacetate .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The InChI Code for this compound is 1S/C7H8N4S/c1-4-2-3-12-5(4)6-9-7(8)11-10-6/h2-3H,1H3,(H3,8,9,10,11) .Chemical Reactions Analysis
Thiophene-based analogs have been used in a variety of chemical reactions. For instance, they have been used in the synthesis of triazolothiadiazine and its derivatives . They have also been used in the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Corrosion Inhibition
- Quantum Chemical and Molecular Dynamics Studies : This study used quantum chemical parameters and molecular dynamics simulations to predict the corrosion inhibition performances of thiadiazole derivatives, including 5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine, on iron metal surfaces. The data aligned well with experimental results, suggesting its potential as a corrosion inhibitor (Kaya et al., 2016).
Antimicrobial and Antiviral Activities
- Synthesis and SAR Study for Antileishmanial Activity : A series of 5-(nitroheteroaryl)-1,3,4-thiadiazols, including the subject compound, were synthesized and evaluated against Leishmania major. The study highlighted the antileishmanial potential of these compounds (Tahghighi et al., 2013).
- Synthesis and Antiviral Activity of Thiadiazole Sulfonamides : Research on the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide derivatives showed that some of these compounds, closely related to the subject compound, exhibited anti-tobacco mosaic virus activity (Chen et al., 2010).
Structural Analysis and Synthesis
- Structural Analysis of Schiff Bases Derived from Thiadiazole Compounds : This study synthesized Schiff bases from 5-substituted-1,3,4-thiadiazole-2-amine, closely related to the compound , and analyzed their structures. These compounds showed potential for DNA protection and antimicrobial activities (Gür et al., 2020).
- Comparison Between Observed and DFT Calculations on Structure : This paper reported the crystal and molecular structure of a closely related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, and compared it with density functional theory calculations. The study provided insights into the structural properties of such compounds (Kerru et al., 2019).
Other Applications
- Use in Sensitization-Based Solar Cells : Research involving an organo-sulfur compound structurally similar to this compound demonstrated its application in dye-sensitized and quantum-dot sensitized solar cells. This indicates the potential use of similar compounds in solar cell technology (Rahman et al., 2018).
Mécanisme D'action
Target of Action
Related compounds have shown anti-inflammatory and antimicrobial properties . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in inflammation and microbial growth.
Mode of Action
This interaction could inhibit the activity of the target proteins or enzymes, leading to a decrease in inflammation or microbial growth .
Biochemical Pathways
Related compounds have been shown to affect inflammation and microbial growth . Therefore, it’s possible that this compound may affect similar pathways, leading to downstream effects such as reduced inflammation or inhibited microbial growth.
Result of Action
Based on the properties of similar compounds, it’s plausible that this compound may reduce inflammation and inhibit microbial growth
Propriétés
IUPAC Name |
5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S2/c1-4-2-3-11-5(4)6-9-10-7(8)12-6/h2-3H,1H3,(H2,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIWZELKTDPRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[3-(2,6-Dimethylphenoxy)propyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B2746013.png)
![2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2746014.png)
![methyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide](/img/structure/B2746021.png)
![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2746023.png)
![2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2746024.png)

![6-Cyclopropyl-2-{4-[(5-fluoropyrimidin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one](/img/structure/B2746026.png)
![2-(1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2746028.png)
